molecular formula C15H18 B129963 Guaiazulene CAS No. 489-84-9

Guaiazulene

Cat. No.: B129963
CAS No.: 489-84-9
M. Wt: 198.30 g/mol
InChI Key: FWKQNCXZGNBPFD-UHFFFAOYSA-N
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Description

Guaiazulene is a naturally occurring hydrocarbon dye, known for its vibrant blue color. It is a derivative of azulene, which is found in various plants and fungi, such as Matricaria chamomilla and Lactarius indigo. This compound is widely used in cosmetics, pharmaceuticals, and as a dye in various industrial applications due to its unique chemical properties .

Safety and Hazards

Guaiazulene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and precautions should be taken to avoid contact with skin, eyes, and clothing . It is advised not to breathe dust and to keep away from heat and sources of ignition .

Mechanism of Action

Target of Action

Guaiazulene, also known as azulon or 1,4-dimethyl-7-isopropylazulene, is a dark blue crystalline hydrocarbon . It has been suggested that one of the key mechanisms involves the inhibition of the enzyme cyclooxygenase-2 (cox-2), which participates in the biosynthesis of prostaglandins, key mediators of inflammatory processes .

Mode of Action

It is proposed that the compound may exert its effects through complex interactions with biological pathways . One of the proposed mechanisms is through the inhibition of COX-2, thereby reducing the production of prostaglandins and mitigating inflammation .

Biochemical Pathways

This compound is a derivative of azulene and is a bicyclic sesquiterpene . It is a constituent of some essential oils, mainly oil of guaiac and chamomile oil . It is suggested that this compound may affect the mevalonate pathway, which is a critical biochemical pathway that allows organisms to produce cholesterol .

Pharmacokinetics

Preliminary in silico adme studies predicted the excellent drug-likeness properties of bioactive this compound derivatives .

Result of Action

This compound has been reported to have antioxidant, antifungal, antimicrobial, anti-inflammatory, anti-spasmodic, anti-ulcer, and antitumoral activities . It has been used for hundreds of years in antiallergic, antibacterial, and anti-inflammatory therapies . The molecular and cellular effects of this compound’s action are likely to be diverse, given its wide range of reported biological activities.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found that this compound’s antimicrobial properties rely on photodynamic mechanisms . This suggests that light activation may play a role in enhancing the compound’s antimicrobial activity. Furthermore, this compound’s physicochemical properties have found many potential applications in technology, especially in optoelectronic devices .

Biochemical Analysis

Biochemical Properties

Guaiazulene is an aromatic hydrocarbon that possesses a unique chemical structure and interesting biological properties . It interacts with various enzymes, proteins, and other biomolecules, which contribute to its wide range of biological activities. For instance, this compound has been found to inhibit the production of IL-6 and IL-8 in TNF-α treated HaCaT cells, indicating its potential anti-inflammatory properties .

Cellular Effects

This compound has been shown to have various effects on different types of cells. For example, it has been reported to have antitumor potential against oral malignant cells . It also has been found to have cytotoxic effects on PBL cells . Moreover, this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. For instance, it has been found to trigger reactive oxygen species (ROS)-induced apoptosis . It also exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been used in photodynamic antimicrobial chemotherapy (PACT), where it was found to be less invasive compared to other approaches . The therapeutic effect was not noted without light activation, indicating that this compound’s antimicrobial properties rely on photodynamic mechanisms .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in one study, a 0.01% (w/w) concentration of this compound was applied and exposed to a diode GaAlAs laser operating at the wavelength of 660 nm and light dose 40 mW for 180 seconds

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a sesquiterpenoid with a structure based on the guaiane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions: Guaiazulene can be synthesized through several methods. One common approach involves the selective functionalization of this compound by taking advantage of the acidity of the protons on the C4 methyl group. This method produces an aldehyde, which serves as a building block for further derivatization . Another method involves the oxidative polymerization of this compound to yield poly(this compound), which can be processed using solution or vapor phase chemistry .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, followed by purification processes. The extracted this compound is then subjected to various chemical reactions to produce the desired derivatives. The use of earth-abundant reagents and non-hazardous solvents is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Guaiazulene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides and organometallic compounds are employed in substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives, such as aldehydes, alcohols, and substituted azulenes .

Properties

IUPAC Name

1,4-dimethyl-7-propan-2-ylazulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKQNCXZGNBPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=C2C=C(C=C1)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045996
Record name Guaiazulene
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Isopropyl-1,4-dimethylazulene
Source Human Metabolome Database (HMDB)
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Boiling Point

152.00 to 154.00 °C. @ 7.00 mm Hg
Record name 7-Isopropyl-1,4-dimethylazulene
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Solubility

0.000664 mg/mL at 25 °C
Record name 7-Isopropyl-1,4-dimethylazulene
Source Human Metabolome Database (HMDB)
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CAS No.

489-84-9
Record name Guaiazulene
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Record name Azulene, 1,4-dimethyl-7-(1-methylethyl)-
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Record name Guaiazulen
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Record name Azulene, 1,4-dimethyl-7-(1-methylethyl)-
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Record name 7-isopropyl-1,4-dimethylazulene
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Record name GUAIAZULENE
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Record name 7-Isopropyl-1,4-dimethylazulene
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Melting Point

31.5 °C
Record name 7-Isopropyl-1,4-dimethylazulene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of guaiazulene?

A1: this compound has the molecular formula C15H18 and a molecular weight of 198.30 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy. Its UV-Vis spectrum shows characteristic absorption bands in the visible region, resulting in its distinctive blue color. [, ] IR spectroscopy reveals characteristic peaks for the C-H and C=C bonds present in the molecule. [] NMR spectroscopy, including 1H and 13C NMR, provides detailed information about the structure and environment of the hydrogen and carbon atoms in this compound. [, ]

Q3: What are the applications of this compound under different conditions?

A4: this compound's stability and properties make it suitable for various applications. Its vibrant blue color makes it useful as a colorant in cosmetics and food. [] Its anti-inflammatory properties have led to its incorporation in skincare products and treatments for nipple irritation in nursing mothers. [, ] Additionally, this compound's photosensitizer properties have sparked interest in its potential for photodynamic therapy. []

Q4: Does this compound exhibit any catalytic properties?

A5: While this compound itself may not possess inherent catalytic properties, its derivatives have shown potential in catalytic applications. For instance, this compound arylmethylium ions have been investigated as electrophilic traps for metal enolates, demonstrating their utility in organic synthesis. []

Q5: How has computational chemistry been employed in this compound research?

A5: Computational chemistry, particularly density functional theory (DFT) calculations, has been instrumental in understanding this compound's properties and guiding the design of novel derivatives. For example, DFT calculations have been used to:

  • Predict the halochromic behavior of this compound derivatives. []
  • Estimate the electrophilicity of this compound-stabilized carbocations. []
  • Develop 3D-QSAR models to correlate the hepatoprotective activity of sesquiterpenic compounds with their molecular properties. []

Q6: How do structural modifications of this compound affect its activity?

A7: Structural modifications significantly influence the biological activity of this compound. Studies on a series of alkylaminoguaiazulenes revealed a correlation between the length of the alkyl group and cytotoxicity against cancer and normal cells. [] Introducing oxygen, nitrogen, or sulfur atoms into the alkyl group slightly reduced cytotoxicity. [] Furthermore, the introduction of alkoxy groups at the C3 position of this compound-3-carboxylate derivatives led to increased tumor specificity and potency against oral squamous cell carcinoma cells. []

Q7: What are the strategies to improve this compound's stability and bioavailability?

A8: As this compound's therapeutic potential is hindered by its instability and poor water solubility, various formulation strategies have been explored. One promising approach involves the formation of inclusion complexes with cyclodextrins, which have been shown to enhance the stability, solubility, and bioavailability of guest molecules. []

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